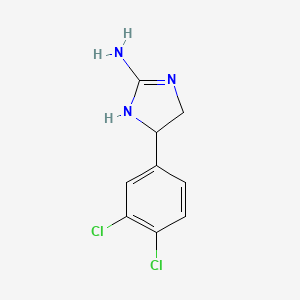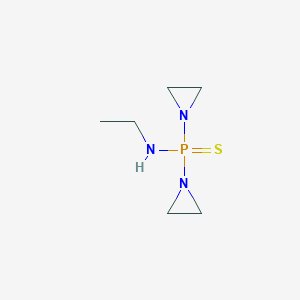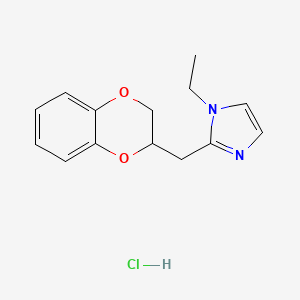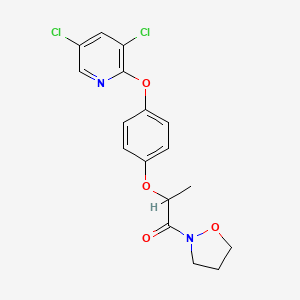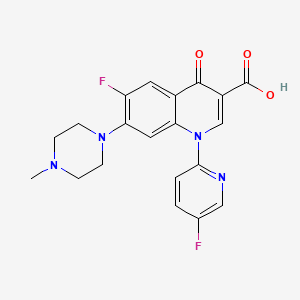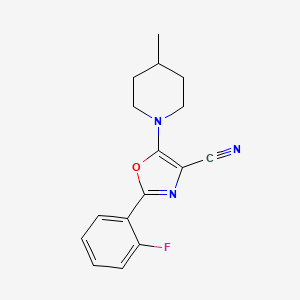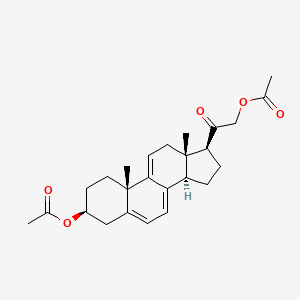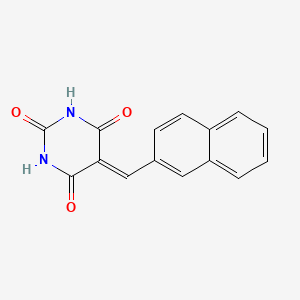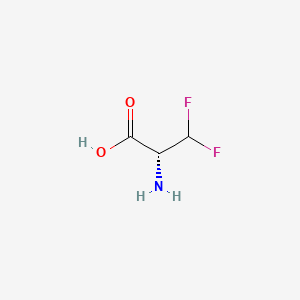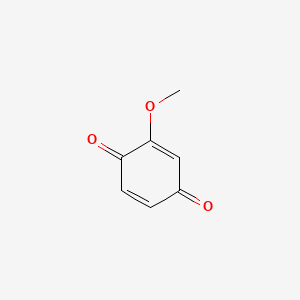
Méthoxybenzoquinone
Vue d'ensemble
Description
Methoxybenzoquinone (MBQ) is a naturally occurring aromatic hydrocarbon molecule that is found in plants, fungi, and bacteria. It is a powerful antioxidant and has been studied for its potential to act as a therapeutic agent for various diseases. MBQ is a versatile molecule that has been used as a precursor for the synthesis of many other compounds, including pharmaceuticals. It is also used in the production of polymers, dyes, and other materials.
Applications De Recherche Scientifique
Réactions de Diels-Alder en synthèse organique
La méthoxybenzoquinone est utilisée dans les réactions de Diels-Alder, qui sont essentielles en synthèse organique. Elle réagit avec le styrène et l'o-méthylstyrène pour former des structures organiques complexes . Cette réaction est fondamentale dans la synthèse de divers produits naturels et polymères, mettant en évidence l'utilité du composé dans la construction d'architectures moléculaires complexes.
Propriétés antimicrobiennes
La recherche a montré que la this compound présente des propriétés antimicrobiennes. Elle a été testée contre des microbes communs à la farine, tels que les bactéries Bacillus et diverses espèces de levures . Son efficacité varie en fonction des différentes concentrations, indiquant son potentiel comme agent de conservation naturel ou agent antimicrobien dans le stockage et la sécurité des aliments.
Photosensibilisateur en théranostique
La this compound a été explorée comme photosensibilisateur dans le domaine de la théranostique . Elle a été combinée à des antibiotiques énédyines pour créer un agent activable par le glutathion, qui peut être utilisé à des fins thérapeutiques et diagnostiques en médecine, en particulier pour cibler et traiter les cellules cancéreuses.
Écologie chimique et défense des insectes
En écologie chimique, la this compound est identifiée comme une substance chimique de défense produite par certaines espèces d'insectes . Elle fait partie d'un trait complexe que les insectes utilisent pour se défendre contre les prédateurs et contrôler la croissance microbienne dans leur environnement, démontrant son rôle dans les stratégies de survie de diverses espèces.
Comportement d'oxydation dans la dégradation de la lignine
Le composé présente un comportement d'oxydation inhabituel lorsqu'il interagit avec des silicates mésoporeux et H2O2. Il peut transformer les monomères phénoliques modèles de la lignine en dérivés précieux . Cette application est importante dans le domaine de la bioraffinerie, où la lignine est convertie en produits chimiques utiles, contribuant au développement de matériaux durables.
Mécanisme D'action
Target of Action
Methoxybenzoquinone, a derivative of benzoquinone, is primarily known for its antimicrobial properties . It is produced by certain species of insects, such as Tribolium beetles . The primary targets of Methoxybenzoquinone are various species of bacteria and yeasts . These organisms are affected by the compound, which alters their growth .
Mode of Action
It is known that benzoquinone derivatives, including methoxybenzoquinone, interact with dna . Some of these compounds induce double strand DNA breaks and mediate DNA cleavage . The specific interactions of Methoxybenzoquinone with its targets are yet to be elucidated.
Biochemical Pathways
It is known that benzoquinone derivatives can have a significant impact on microbial growth . For instance, the presence of a related compound, methyl-1,4-benzoquinone (MBQ), has been shown to alter the growth of all tested species of bacteria and yeasts
Result of Action
The presence of Methoxybenzoquinone results in altered growth in microbial species . Specifically, bacteria respond more negatively than yeasts to the presence of this compound . All tested bacteria species showed reduced growth in the presence of Methoxybenzoquinone . Some yeast species, however, were more tolerant to the presence of the compound .
Action Environment
The action of Methoxybenzoquinone can be influenced by environmental factors. For instance, the production of benzoquinone derivatives by Tribolium beetles is thought to be a defense mechanism against potential predators in their stored grain environment The effectiveness of Methoxybenzoquinone as an antimicrobial may therefore be influenced by the specific environmental context in which it is used
Orientations Futures
Analyse Biochimique
Biochemical Properties
Methoxybenzoquinone plays a significant role in biochemical reactions due to its redox properties. It acts as an electron carrier in various biochemical processes. Methoxybenzoquinone interacts with enzymes such as oxidoreductases, which facilitate electron transfer reactions. These interactions are crucial for maintaining cellular redox balance and energy production. Additionally, methoxybenzoquinone can form covalent bonds with thiol groups in proteins, affecting their function and stability .
Cellular Effects
Methoxybenzoquinone has diverse effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Methoxybenzoquinone can induce oxidative stress by generating reactive oxygen species (ROS), leading to changes in gene expression and activation of stress response pathways. It also affects cellular metabolism by altering the activity of key metabolic enzymes, impacting processes such as glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of methoxybenzoquinone involves its ability to undergo redox cycling, generating ROS. These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Methoxybenzoquinone can also inhibit or activate enzymes by forming covalent adducts with their active sites. This compound can modulate gene expression by affecting transcription factors and signaling pathways involved in oxidative stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methoxybenzoquinone can change over time due to its stability and degradation. Methoxybenzoquinone is relatively stable under controlled conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to methoxybenzoquinone can lead to cumulative oxidative damage in cells, affecting their function and viability. In vitro and in vivo studies have shown that methoxybenzoquinone can have both immediate and delayed effects on cellular function .
Dosage Effects in Animal Models
The effects of methoxybenzoquinone vary with different dosages in animal models. At low doses, methoxybenzoquinone can have beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can be toxic and cause adverse effects, including tissue damage and organ dysfunction. Studies have shown that there is a threshold dose beyond which the toxic effects of methoxybenzoquinone become pronounced .
Metabolic Pathways
Methoxybenzoquinone is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification. Methoxybenzoquinone can also affect metabolic flux by altering the levels of key metabolites, impacting cellular energy production and redox balance .
Transport and Distribution
Methoxybenzoquinone is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific transporters and binding proteins. Methoxybenzoquinone can accumulate in certain cellular compartments, such as mitochondria, where it exerts its effects on cellular metabolism and redox balance .
Subcellular Localization
The subcellular localization of methoxybenzoquinone is crucial for its activity and function. Methoxybenzoquinone can be targeted to specific cellular compartments, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. Its localization can influence its interactions with biomolecules and its ability to modulate cellular processes .
Propriétés
IUPAC Name |
2-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKWJHONFFKJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182991 | |
| Record name | p-Xyloquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2880-58-2 | |
| Record name | 2-Methoxy-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2880-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Xyloquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2880-58-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Xyloquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2880-58-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methoxybenzoquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG695W2CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
| Record name | 2-Methoxy-1,4-benzoquinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



